molecular formula C5H9Cl2NO2 B14507363 N,N-Dichloro-L-valine CAS No. 62796-76-3

N,N-Dichloro-L-valine

Cat. No.: B14507363
CAS No.: 62796-76-3
M. Wt: 186.03 g/mol
InChI Key: ANFHEEAUDZLHBW-BYPYZUCNSA-N
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Description

N,N-Dichloro-L-valine is a chlorinated derivative of the amino acid L-valine This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-valine typically involves the chlorination of L-valine. One common method is the reaction of L-valine with chlorine gas in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms. The reaction can be represented as follows:

L-valine+Cl2This compound\text{L-valine} + \text{Cl}_2 \rightarrow \text{this compound} L-valine+Cl2​→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dichloro-L-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can remove the chlorine atoms, reverting the compound back to L-valine or its derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aliphatic aldehydes or carboxylic acids.

    Reduction: L-valine or its derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N,N-Dichloro-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dichloro-L-valine involves its interaction with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

  • N,N-Dichloro-L-leucine
  • N,N-Dichloro-L-isoleucine
  • N,N-Dichloro-L-alanine

Comparison: N,N-Dichloro-L-valine is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the valine side chain .

Properties

CAS No.

62796-76-3

Molecular Formula

C5H9Cl2NO2

Molecular Weight

186.03 g/mol

IUPAC Name

(2S)-2-(dichloroamino)-3-methylbutanoic acid

InChI

InChI=1S/C5H9Cl2NO2/c1-3(2)4(5(9)10)8(6)7/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1

InChI Key

ANFHEEAUDZLHBW-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)N(Cl)Cl

Origin of Product

United States

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